3-(2-chlorophenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide
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Overview
Description
3-(2-chlorophenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide is an organic compound characterized by the presence of a chlorophenyl group, a thioether linkage, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide typically involves a multi-step process:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-methylbenzyl chloride with sodium thiolate to form 4-methylbenzyl thiol.
Acrylamide Formation: The next step involves the reaction of 2-chlorophenylacrylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-methylbenzyl thiol to form the thioether-linked acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The acrylamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 3-(2-chlorophenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide can be used as a building block for the synthesis of more complex molecules.
Biology
This compound may be investigated for its potential biological activity, including antimicrobial or anticancer properties, due to the presence of the acrylamide moiety which is known to interact with biological macromolecules.
Medicine
Industry
In materials science, this compound could be used in the development of new polymers or as a precursor for the synthesis of functionalized materials.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, potentially inhibiting their activity. The acrylamide moiety is known to form covalent bonds with nucleophilic sites in proteins, which could lead to the inhibition of enzyme function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-((2-methylbenzyl)thio)-4(3H)-quinazolinone
- 3-(4-chlorophenyl)-5-((2-methylbenzyl)thio)-4-(4-methylphenyl)-4H-1,2,4-triazole
Uniqueness
3-(2-chlorophenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide is unique due to the specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the acrylamide moiety, in particular, distinguishes it from other thioether-linked compounds.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNOS/c1-15-6-8-16(9-7-15)14-23-13-12-21-19(22)11-10-17-4-2-3-5-18(17)20/h2-11H,12-14H2,1H3,(H,21,22)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGNUFHGRUANHP-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)C=CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSCCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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